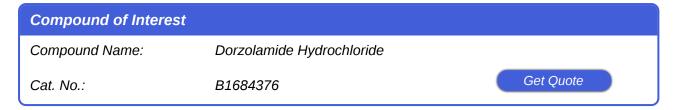


Reproducibility of Dorzolamide Efficacy Across Diverse Patient Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



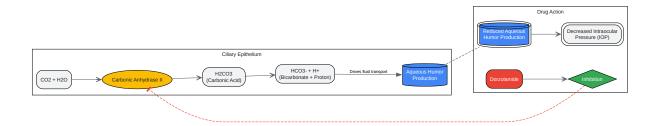
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dorzolamide in reducing intraocular pressure (IOP) across various patient populations, supported by data from clinical studies. While direct comparative trials across all demographic groups are limited, this document synthesizes available evidence to offer insights into the reproducibility of dorzolamide's therapeutic effects.

Mechanism of Action

Dorzolamide is a topical carbonic anhydrase inhibitor. It lowers intraocular pressure by decreasing the production of aqueous humor in the ciliary body of the eye. By inhibiting the carbonic anhydrase enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn leads to a decrease in fluid transport and a subsequent reduction in IOP.





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Dorzolamide's mechanism of action in reducing aqueous humor production.

Efficacy in Pediatric Populations

Clinical studies have demonstrated the efficacy of dorzolamide in pediatric patients with glaucoma, with notable differences in response based on age.

Patient Population	Age Range	Treatment	Mean IOP Reduction (mmHg)	Mean IOP Reduction (%)	Study
Younger Pediatric Cohort	< 2 years	Dorzolamide 2% TID	7.3	20.6%	Ott et al. (2005)[1]
Older Pediatric Cohort	2 to < 6 years	Dorzolamide 2% TID	7.1	23.3%	Ott et al. (2005)[1]

It has been suggested that the IOP-lowering effect of dorzolamide may be greater in children than in adults, which could be attributed to higher baseline IOPs in pediatric patients.[2]



Efficacy in Adult Populations

Dorzolamide has been extensively studied in adult patients with open-angle glaucoma and ocular hypertension.

Patient Population	Diagnosis	Treatment	Mean IOP Reduction (mmHg)	Mean IOP Reduction (%)	Study
Adults	Open-Angle Glaucoma or Ocular Hypertension	Dorzolamide 2% TID (monotherapy)	4.6	15.5% (trough)	Strahlman et al. (1995)
Adults	Open-Angle Glaucoma or Ocular Hypertension	Dorzolamide 2% TID (monotherapy)	5.4	19.8% (peak)	Strahlman et al. (1995)
Adults	Pseudoexfoli ation Glaucoma or Ocular Hypertension	Dorzolamide 2% TID	-	21% (trough)	Ropo et al. (1997)[3]
Adults	Pseudoexfoli ation Glaucoma or Ocular Hypertension	Dorzolamide 2% TID	-	24% (peak)	Ropo et al. (1997)[3]

Efficacy in Different Ethnic Populations

Direct, large-scale comparative studies on the efficacy of dorzolamide across different ethnic groups are not readily available. However, studies within specific ethnic populations provide some insights.



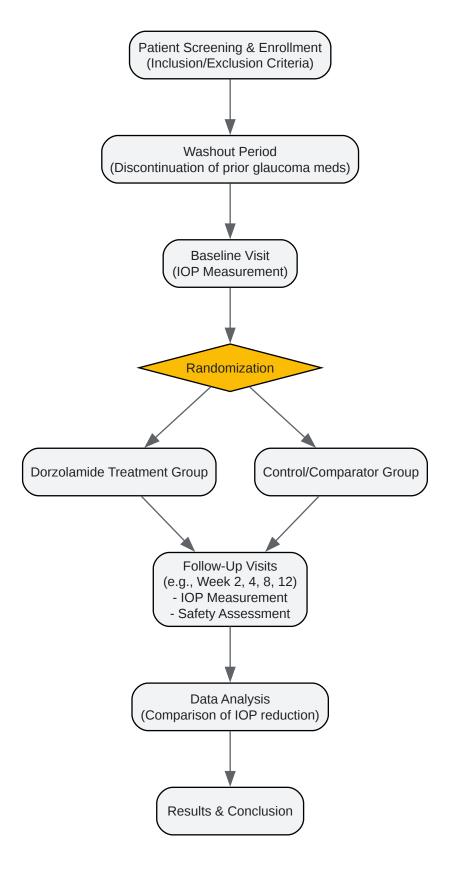
Patient Population	Diagnosis	Treatment	Mean IOP Reduction (mmHg)	Mean IOP Reduction (%)	Study
Indian Patients	Open-Angle Glaucoma	Dorzolamide 2% TID	Significant (P = 0.007)	-	Narayanaswa my et al. (2022)[4]

While glaucoma is more prevalent and can be more severe in individuals of African descent, there is a lack of robust clinical data specifically comparing the IOP-lowering efficacy of dorzolamide in this population versus others.[5] Some research suggests that prostaglandin analogs may be more effective as a first-line treatment in Black patients.[5]

Experimental Protocols

The following outlines a generalized experimental workflow for a clinical trial evaluating the efficacy of dorzolamide, based on common methodologies reported in the cited literature.





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Generalized workflow of a clinical trial for dorzolamide.



Key Methodological Components:

- Study Design: Most studies are randomized, double-masked, and controlled trials.
- Patient Population: Inclusion criteria typically involve a diagnosis of open-angle glaucoma or ocular hypertension with an IOP above a certain threshold (e.g., 21 mmHg). Exclusion criteria often include contraindications to the study medications, recent ocular surgery, and certain systemic conditions.
- Washout Period: A period where patients discontinue their previous IOP-lowering medications to establish a baseline IOP.
- Treatment: Patients are randomized to receive dorzolamide (typically 2% solution administered two or three times daily) or a comparator (placebo or another active medication).
- Efficacy Endpoints: The primary efficacy endpoint is typically the mean change in IOP from baseline at specified time points.
- Safety Assessments: Monitoring of adverse events, including ocular and systemic side effects.

Conclusion

The available data suggests that dorzolamide is an effective IOP-lowering agent in a variety of patient populations, including pediatric and adult patients with open-angle glaucoma and ocular hypertension. Evidence from a study in an Indian population also supports its efficacy. However, there is a notable lack of direct comparative studies to definitively assess the reproducibility of dorzolamide's efficacy across different ethnic groups, particularly in Black populations where glaucoma prevalence and severity are higher. Further research with diverse patient cohorts is needed to provide a more comprehensive understanding of the consistency of dorzolamide's therapeutic effect. Researchers and clinicians should consider these factors when evaluating treatment options for individual patients.

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- To cite this document: BenchChem. [Reproducibility of Dorzolamide Efficacy Across Diverse Patient Populations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684376#reproducibility-of-dorzolamide-efficacy-in-different-patient-populations]

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